4,10-Aromadendranediol
Overview
Description
4,10-Aromadendranediol is a natural sesquiterpene alcohol isolated from the dried twigs of the Baccharis gaudichaudiana plant. This compound has garnered significant attention due to its ability to promote neurite outgrowth in neuronal cells, making it a promising candidate for the treatment of brain diseases .
Mechanism of Action
Target of Action
The primary target of 4,10-Aromadendranediol (ARDD) is the ERK signaling pathway . This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival .
Mode of Action
ARDD interacts with its targets by activating the ERK signaling pathway . It significantly enhances neurite outgrowth in NGF-treated PC12 cells and N1E115 cells in a time-dependent manner .
Biochemical Pathways
ARDD affects the ERK1/2 and the downstream GSK-3β pathways . It significantly increases the phosphorylation of ERK1/2 and the downstream GSK-3β, subsequently induces β-catenin expression and up-regulates the gene expression of the Wnt ligands Fzd1 and Wnt3a in neuronal cells . The neurite outgrowth-promoting effect of ARDD in neuronal cells is abolished by pretreatment with the specific ERK1/2 inhibitor PD98059, but is partially reversed by XAV939, an inhibitor of the Wnt/β-catenin pathway .
Result of Action
ARDD exhibits neurite outgrowth-inducing activity in neurons via activation of the ERK signaling pathway . It also increases the expression of BDNF, CREB, and GAP-43 in N1E115 cells, which is reversed by pretreatment with PD98059 . These results suggest that ARDD may be beneficial to the treatment of brain diseases .
Action Environment
In N1E115 cells subjected to oxygen and glucose deprivation (OGD), pretreatment with ARDD significantly enhances the phosphorylation of ERK1/2 and induces neurite outgrowth . This suggests that the action, efficacy, and stability of ARDD can be influenced by environmental factors such as oxygen and glucose levels .
Biochemical Analysis
Biochemical Properties
4,10-Aromadendranediol interacts with several biomolecules in biochemical reactions. It has been found to significantly increase the phosphorylation of ERK1/2 and the downstream GSK-3β . This leads to the induction of β-catenin expression and up-regulation of the gene expression of the Wnt ligands Fzd1 and Wnt3a in neuronal cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In neuronal cells, it promotes neurite outgrowth in a time-dependent manner . It also increases the number of neurites on the soma and the number of bifurcations . Furthermore, this compound increases the expression of BDNF, CREB, and GAP-43 in N1E115 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with several biomolecules. It increases the phosphorylation of ERK1/2 and the downstream GSK-3β . This leads to the induction of β-catenin expression and up-regulation of the gene expression of the Wnt ligands Fzd1 and Wnt3a . The neurite outgrowth-promoting effect of this compound is abolished by pretreatment with the specific ERK1/2 inhibitor PD98059, but is partially reversed by XAV939, an inhibitor of the Wnt/β-catenin pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It enhances neurite outgrowth in a time-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions
4,10-Aromadendranediol can be synthesized through the extraction and concentration of acetone medicinal extracts from soft coral. The process involves several steps, including the isolation and purification of the compound from the plant material .
Industrial Production Methods
The industrial production of this compound typically involves large-scale extraction from Baccharis gaudichaudiana. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4,10-Aromadendranediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
Scientific Research Applications
4,10-Aromadendranediol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene alcohols and their reactions.
Biology: Promotes neurite outgrowth in neuronal cells, making it valuable for neurobiological research.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Aromadendrane-4β,10α-diol: Another sesquiterpene alcohol with similar neurite outgrowth-promoting properties.
Edaravone: A neuroprotective agent used in the treatment of neurological disorders.
Uniqueness
4,10-Aromadendranediol is unique due to its specific activation of the ERK signaling pathway, which distinguishes it from other similar compounds. Its ability to significantly enhance neurite outgrowth and neuronal differentiation makes it a promising candidate for therapeutic applications in brain diseases .
Properties
IUPAC Name |
(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPMJOWAWGIMM-HTKHVQBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127890 | |
Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70051-38-6 | |
Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70051-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of 4,10-aromadendranediol?
A1: this compound has been shown to induce neuritogenesis, the formation of new neuronal projections (neurites), in neuronal cells in vitro. [] This suggests a potential role for this natural product in promoting neuronal growth and development.
Q2: How does this compound exert its neuritogenic effects?
A2: Research indicates that this compound promotes neuritogenesis through the activation of the extracellular signal-regulated kinase (ERK) pathway. [] The ERK pathway is a key signaling cascade involved in cell growth, differentiation, and survival. Further studies are needed to fully elucidate the molecular mechanisms underlying this interaction.
Q3: Where has this compound been identified in nature?
A3: While the provided abstracts do not explicitly state the source of this compound, it was found alongside other compounds, including gaudichanolides A and B, in the dried twigs of Baccharis gaudichaudiana. [] This suggests that Baccharis gaudichaudiana may be a natural source of this compound.
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